4-(Pentylamino)butanenitrile
Description
4-(Pentylamino)butanenitrile is a nitrile derivative featuring a butanenitrile backbone with a pentylamino group (-NH-C₅H₁₁) at the 4-position. Nitriles generally exhibit high polarity, reactivity in hydrolysis or reduction reactions, and utility in pharmaceuticals, agrochemicals, and liquid crystal technologies .
Properties
CAS No. |
90068-92-1 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-(pentylamino)butanenitrile |
InChI |
InChI=1S/C9H18N2/c1-2-3-5-8-11-9-6-4-7-10/h11H,2-6,8-9H2,1H3 |
InChI Key |
QIUYKRAZSMRJDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Pentylamino)butanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(Pentylamino)butanenitrile undergoes various chemical reactions, including:
Reduction: Nitriles can be reduced to primary amines using lithium aluminum hydride (LiAlH4).
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The nitrile group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: LiAlH4 in anhydrous ether.
Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Substitution: Sodium or potassium cyanide in ethanol.
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Substitution: Various substituted nitriles.
Scientific Research Applications
4-(Pentylamino)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pentylamino)butanenitrile involves its interaction with various molecular targets and pathways. For example, during reduction, the hydride nucleophile attacks the electrophilic carbon in the nitrile group, forming an imine anion. This intermediate is stabilized by Lewis acid-base complexation and can accept a second hydride to form a dianion, which is then converted to an amine by the addition of water .
Comparison with Similar Compounds
4-[Dimethoxy(phenyl)silyl]butanenitrile (C₁₂H₁₅NO₂Si)
- Substituent : A dimethoxy(phenyl)silyl group (-Si(OCH₃)₂Ph) at the 4-position.
- Key Properties :
- Comparison: The silyl group enhances thermal stability and modifies electronic properties compared to amino substituents, making it suitable for silicon-based polymers or coatings.
4-(Methylsulfinyl)butanenitrile (C₅H₉NOS)
- Substituent : A methylsulfinyl group (-S(O)CH₃) at the 4-position.
- Key Properties :
- Comparison: Sulfinyl groups introduce polarity and stereochemical complexity, contrasting with the basicity of amino groups in this compound.
Benzonitrile Derivatives
4-(Dimethylamino)benzonitrile (C₉H₁₀N₂)
- Substituent: A dimethylamino group (-N(CH₃)₂) at the 4-position.
- Key Properties :
- Comparison : The aromatic benzonitrile core increases π-conjugation, enhancing UV stability and fluorescence properties compared to aliphatic butanenitriles.
4-(Ethylaminomethyl)benzonitrile (C₉H₁₀N₂)
- Substituent: An ethylaminomethyl group (-CH₂NHCH₂CH₃) at the 4-position.
- Key Properties :
- Comparison: The ethylamino side chain offers hydrogen-bonding capability, similar to this compound, but the benzonitrile backbone reduces flexibility.
Table 1: Structural and Functional Comparison
Notes:
- *Theoretical data for this compound inferred from analogs.
- Amino groups (e.g., pentylamino, ethylaminomethyl) enhance solubility in polar solvents and biological activity.
Research Implications
The diversity in substituent chemistry among nitriles underscores their adaptability:
- This compound: Likely exhibits surfactant-like behavior due to its amphiphilic structure (polar nitrile + hydrophobic pentyl chain).
- Benzonitrile analogs : Superior in optoelectronic applications due to aromatic conjugation .
- Silyl/sulfinyl derivatives : Preferred in high-stability industrial formulations .
Further studies on this compound should prioritize synthesis optimization, toxicity profiling, and application testing in alignment with trends observed in analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
